![molecular formula C17H20N2O4S2 B256061 2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B256061.png)
2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide, also known as DT-13, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DT-13 is a synthetic compound that belongs to the class of thiazole derivatives and has been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide is not fully understood, but several studies have suggested that it exerts its biological activities by modulating various signaling pathways. 2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the AMPK signaling pathway, which is involved in regulating cellular energy metabolism and has been implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also reduces the production of pro-inflammatory cytokines and inhibits the activity of various enzymes involved in oxidative stress. 2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide has been found to improve glucose tolerance and reduce insulin resistance in diabetic mice, suggesting its potential therapeutic application in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using readily available starting materials. It has been found to exhibit various biological activities, making it a potential therapeutic agent for the treatment of various diseases. However, there are also some limitations to using 2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be further investigated.
Future Directions
There are several future directions for the research on 2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide. Further studies are needed to fully understand its mechanism of action and to identify its molecular targets. The potential therapeutic applications of 2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide in the treatment of various diseases need to be further investigated in preclinical and clinical studies. The development of more potent and selective analogs of 2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide may also be explored to improve its therapeutic efficacy and reduce its potential side effects.
Conclusion:
In conclusion, 2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It exhibits various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant activities. Further studies are needed to fully understand its mechanism of action and to identify its molecular targets. The potential therapeutic applications of 2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide in the treatment of various diseases need to be further investigated in preclinical and clinical studies.
Synthesis Methods
2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide can be synthesized by a simple one-pot reaction using readily available starting materials. The synthesis involves the reaction of 4-(4-ethoxyphenyl)-1,3-thiazol-2-amine with 2-chloroacetyl chloride in the presence of a base to yield 2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide.
Scientific Research Applications
2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant activities. Several studies have reported the potential therapeutic applications of 2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide in the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases. 2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which makes it a potential therapeutic agent for the treatment of inflammatory diseases.
properties
Product Name |
2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
|---|---|
Molecular Formula |
C17H20N2O4S2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H20N2O4S2/c1-2-23-14-5-3-13(4-6-14)15-10-24-17(18-15)19-16(20)9-12-7-8-25(21,22)11-12/h3-6,10,12H,2,7-9,11H2,1H3,(H,18,19,20) |
InChI Key |
VJEPBJHRSKJEMC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3CCS(=O)(=O)C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



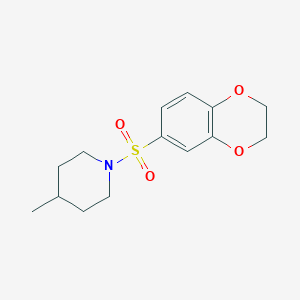
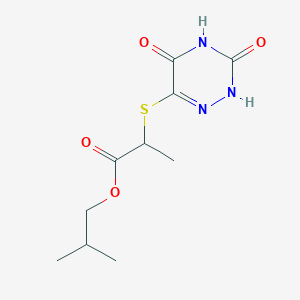
![Ethyl 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B255982.png)
![Butyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B255984.png)
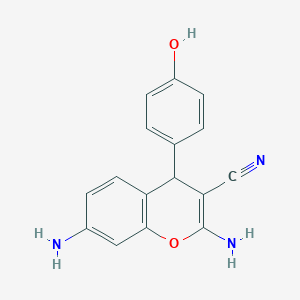
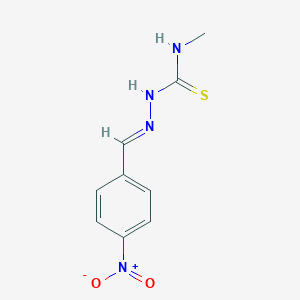
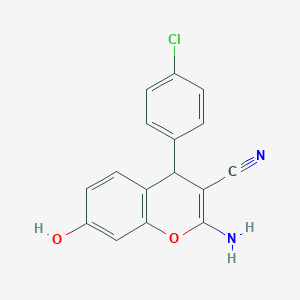
![[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B256003.png)
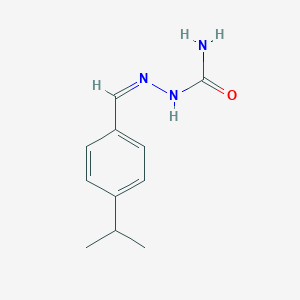
![ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B256005.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B256008.png)
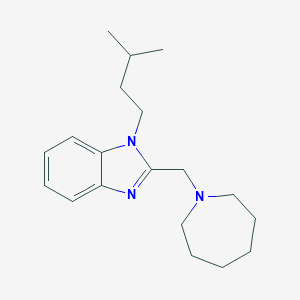
![N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B256013.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide](/img/structure/B256016.png)